2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with:
- 1-ethyl and 3-methyl groups on the pyrazole ring.
- A 6-[(4-methylphenyl)methyl] (4-methylbenzyl) moiety fused to the pyrimidine ring.
- A sulfanyl group at position 5, linked to an acetamide chain with an N-(propan-2-yl) (isopropyl) substituent.
Its design aligns with strategies to optimize pharmacokinetic properties, such as solubility and metabolic stability, via balanced lipophilicity from the 4-methylbenzyl and isopropyl groups .
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-6-26-19-18(15(5)24-26)23-21(29-12-17(27)22-13(2)3)25(20(19)28)11-16-9-7-14(4)8-10-16/h7-10,13H,6,11-12H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQSIYVAYOQXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine core. This can be achieved through the reaction of 4-methylbenzylamine with ethyl acetoacetate under acidic conditions, followed by cyclization with hydrazine hydrate.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 5-position of the pyrazolo[4,3-d]pyrimidine core. This can be accomplished by reacting the intermediate with thiourea in the presence of a base such as sodium hydroxide.
Attachment of the Isopropylacetamide Moiety: The final step involves the attachment of the isopropylacetamide moiety. This can be done by reacting the intermediate with isopropylamine and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, acetic anhydride, and organic solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. It can be used as a lead compound for the development of new drugs.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to its anticancer effects.
Comparison with Similar Compounds
Structural Similarity and Bioactivity Clustering
- Tanimoto Coefficient Analysis : Compounds with ≥0.5 Tanimoto similarity (based on Morgan fingerprints) are considered structurally related . The target compound and likely share high similarity due to overlapping pyrazolo-pyrimidine scaffolds and sulfanyl-acetamide motifs.
- Hierarchical Clustering : Bioactivity profiles of structurally similar compounds often cluster together, as seen in studies linking chemical similarity to shared protein targets (e.g., kinase or HDAC inhibition) .
Docking Affinity and Selectivity
- Minor structural changes, such as substituting 4-methylbenzyl with 4-fluorobenzyl, can significantly alter docking affinities. For example, fluorine’s electronegativity may enhance hydrogen bonding with target residues, while methyl groups contribute to hydrophobic interactions .
- Murcko Scaffold Analysis : Grouping compounds by Murcko scaffolds (e.g., pyrazolo-pyrimidine vs. dihydropyrimidine) reveals distinct target engagement patterns. The target compound’s scaffold is associated with kinase inhibition, whereas ’s scaffold may favor antimicrobial targets .
Biological Activity
The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide is a member of the pyrazolopyrimidine family, known for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize current knowledge regarding the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 479.6 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core linked to a sulfanyl acetamide moiety. This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyrazolopyrimidine derivatives. The specific compound under discussion has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 1.88 ± 0.11 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon Cancer) | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| HepG2 (Liver Cancer) | 0.03 | DNA binding interaction and kinase inhibition |
These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including kinase inhibition and interference with DNA replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as Aurora-A and cyclin-dependent kinases (CDKs). The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that compounds within this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in resistant cancer types where traditional therapies fail .
- DNA Interaction : The ability of pyrazolopyrimidine derivatives to bind DNA may disrupt replication and transcription processes, further contributing to their anticancer efficacy .
Study 1: Efficacy Against MCF7 Cell Line
In a recent study examining the effects on MCF7 breast cancer cells, the compound exhibited an IC50 value of 1.88 µM, indicating potent cytotoxicity. The study highlighted that treatment resulted in significant cell cycle arrest at the G1 phase and increased apoptosis markers .
Study 2: Inhibition of Aurora-A Kinase
Another study focused on HCT116 colon cancer cells revealed an IC50 value of 0.39 µM against Aurora-A kinase. This suggests that the compound could serve as a promising candidate for targeted therapy in cancers driven by aberrant kinase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
